N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a 1-methyl-substituted indole core linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 2-[(4-methoxyphenyl)sulfonyl]ethyl chain. This structural motif combines the indole scaffold—a privileged structure in medicinal chemistry—with a sulfonamide-functionalized side chain, which is often associated with diverse biological activities, including antiviral and enzyme inhibitory effects .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-21-17-6-4-3-5-14(17)13-18(21)19(22)20-11-12-26(23,24)16-9-7-15(25-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
UKEMZBMBSGJPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Indole Functionalization
The synthesis often begins with functionalization of the indole core. Ethyl 5-chloroindole-2-carboxylate serves as a common intermediate, undergoing Friedel-Crafts acylation at the 3-position using acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous AlCl₃. This step introduces alkyl or acyl groups critical for subsequent modifications. For example, acylation with 3-ethoxypropionyl chloride yields a 3-substituted indole precursor, which is reduced to the corresponding alkylated derivative using triethylsilane.
Sulfonylation and Ethyl Bridge Formation
The ethylsulfonyl linkage is constructed via nucleophilic substitution between 4-methoxyphenylsulfonyl chloride and a secondary amine. In one approach, 2-aminoethanol is reacted with 4-methoxyphenylsulfonyl chloride in dichloromethane, followed by oxidation of the resulting sulfonamide to introduce the ethyl bridge. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple sulfonamide intermediates with hydroxyethyl precursors.
Carboxamide Coupling
The final step involves coupling the sulfonamide-ethyl intermediate with 1-methylindole-2-carboxylic acid. This is typically achieved using peptide coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF. The reaction proceeds at room temperature, with yields exceeding 70% when the carboxylic acid is activated in situ.
Process Optimization and Modern Advances
Solvent and Catalyst Systems
Recent patents highlight the importance of solvent selection in crystallization and purity. Polar aprotic solvents like N-methylpyrrolidone (NMP) improve sulfonylation efficiency, while mixtures of ethyl acetate and heptane facilitate the isolation of high-purity intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) have been shown to accelerate carboxamide coupling by 30% compared to traditional bases.
Regioselective Indole Synthesis
The Hemetsberger-Knittel reaction enables regioselective indole formation, critical for avoiding isomer contamination. Thermolysis of azidocinnamates in xylene at 160°C produces indole-2-carboxylates with >90% regioselectivity for the 5-chloro derivative. This method circumvents the need for harsh acids, reducing side reactions.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, coupling the sulfonamide intermediate with 1-methylindole-2-carboxylic acid under microwave irradiation (100°C, 150 W) achieves 85% yield in 15 minutes, compared to 24 hours under conventional heating.
Characterization and Quality Control
Spectroscopic Analysis
Purity Optimization
Recrystallization from ethanol/water (7:3) yields >99% pure product, as verified by HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound featuring an indole core and a sulfonamide functional group. It has a molecular formula of C19H20N2O4S and a molecular weight of 372.4 g/mol . This compound is of interest in medicinal chemistry because of its potential biological activities. The specific arrangement of the methyl group on the indole ring and the sulfonamide linkage gives it unique reactivity and biological activity, which could lead to unique therapeutic effects and applications.
Potential Biological Activities
Research indicates that compounds with structures similar to this compound can interact with biological macromolecules. These interactions could modulate enzyme activity or receptor interactions. The sulfonamide group, for example, may form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their function. This suggests potential applications in treating diseases that involve such enzymes.
Applications
This compound has several applications across different fields.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide | Indole core with sulfonamide | Different position of carboxamide |
| N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-morpholinecarboxamide | Morpholine instead of indole | Variation in ring structure |
| N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide | Indole core but different substitution | Substituent variation affects activity |
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Substituted Indole Derivatives
Compound R2L2 (5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-((4-methoxyphenyl)sulfonamido)ethyl)-1H-indole-2-carboxamide)
- Structural Similarities : Shares the 2-carboxamide-linked ethylsulfonamide group with the target compound. Both feature a 4-methoxyphenylsulfonyl moiety.
- Key Differences : R2L2 includes a 5-chloro substitution on the indole and an additional (3,5-dimethylphenyl)sulfonyl group at position 3 of the indole.
- Biological Activity : Demonstrates potent anti-HIV-1 activity (IC₅₀ = 3.2 nM), attributed to the sulfonamide groups enhancing target binding and metabolic stability .
N-Methylsulfonyl-Indole Derivatives (e.g., (E)-N-(4-Methoxyphenyl)-2-[1-(methylsulfonyl)-1H-indol-3-yl]methyleneg-hydrazinecarbothioamide)
- Structural Similarities : Sulfonyl groups attached to the indole nitrogen.
- Key Differences : The sulfonyl group is directly on the indole nitrogen rather than an ethyl linker.
- Biological Activity : Exhibits COX-2/5-LOX dual inhibitory activity (IC₅₀ = 0.8–1.2 µM), highlighting the role of sulfonyl groups in enzyme interaction .
Indole-2-Carboxamide Analogues
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Structural Similarities : Indole-2-carboxamide core.
- Key Differences : Replaces the sulfonamide-ethyl chain with a benzoylphenyl group and includes a 5-fluoro substitution.
- Physicochemical Properties : Higher lipophilicity (logP = 4.2) compared to the target compound (estimated logP = 2.8), impacting membrane permeability .
N-(2-Benzoylphenyl)-1H-indole-2-carboxamide
- Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl indole-2-carboxylate with aminobenzophenones.
Alkyl Chain Modifications
R2L3 (5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(3-((4-methoxyphenyl)sulfonamido)propyl)-1H-indole-2-carboxamide)
Physicochemical and Pharmacokinetic Profiles
*logP values estimated using fragment-based methods.
Biological Activity
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex structure characterized by an indole core and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological macromolecules, modulation of enzyme activity, and receptor interactions.
Structural Characteristics
The compound's molecular formula is C19H21N3O4S, with a molecular weight of 387.5 g/mol. Its structure includes:
- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
- Sulfonamide Group : This functional group is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of enzymes implicated in inflammatory pathways and cancer progression.
- Receptor Modulation : The indole core may enhance binding affinity to various receptors, influencing cellular signaling pathways.
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:
-
Inhibition Potency : Inhibitory concentrations (IC50) for related compounds have been documented, suggesting that this compound may also exhibit potent inhibitory effects on specific enzymes such as ALOX15, which is involved in the metabolism of arachidonic acid .
Compound IC50 (μM) Target Enzyme Compound 1 0.010 ALOX15 Compound 2 0.032 ALOX15 This compound TBD TBD - Anticancer Activity : Similar indole derivatives have shown anticancer properties against cell lines such as MCF-7 (breast cancer) and others, indicating potential therapeutic applications.
Case Studies
A notable case study involved the evaluation of substituted indoles, including those with methoxyphenyl groups. The findings illustrated that modifications in the substituent positions significantly influenced the compounds' biological activities, including their potency against specific targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of ethyl-1-methyl-1H-indole-2-carboxylate with 2-[(4-methoxyphenyl)sulfonyl]ethylamine under alkaline conditions (e.g., sodium ethoxide in DMF). Reaction optimization studies suggest that elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields by facilitating amide bond formation .
- Analysis : TLC monitoring and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) are critical for tracking reaction progress .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H NMR should show characteristic indole proton signals (δ 7.2–7.8 ppm) and sulfonyl group protons (δ 3.8–4.2 ppm for CH₂SO₂).
- X-ray crystallography : Single-crystal analysis resolves the sulfonyl-ethyl linkage and confirms the indole-carboxamide backbone geometry, as demonstrated for analogous indole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?
- Methodology :
- Assay standardization : Control variables like buffer pH, enzyme purity, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Meta-analysis : Compare data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Case study : A 2021 study on indole-2-carboxamide derivatives found that impurities >0.5% (e.g., unreacted sulfonyl intermediates) artificially inflated IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
- Methodology :
- Substituent variation : Modify the 4-methoxyphenylsulfonyl group to assess steric and electronic effects. For example, replacing the methoxy group with halogens (e.g., Cl) may enhance hydrophobic interactions .
- Molecular docking : Use software like AutoDock to predict binding poses with targets like serotonin receptors or kinases .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Resolve racemic mixtures using columns with cellulose-based stationary phases.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amide coupling to control stereochemistry .
Methodological Resources
Key Data Contradictions and Resolutions
- Contradiction : Variability in reported solubility (DMSO vs. aqueous buffers).
- Resolution : Use standardized DMSO stock solutions (e.g., 10 mM) and dilute into assay buffers with ≤1% DMSO to avoid solvent effects .
- Contradiction : Discrepant cytotoxicity data in cancer cell lines.
- Resolution : Validate via metabolic assays (MTT/WST-1) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
